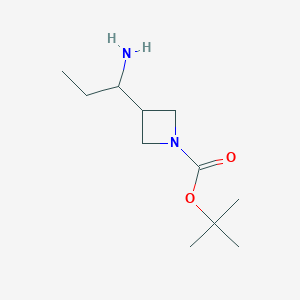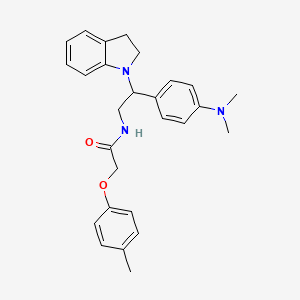
N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(p-tolyloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(p-tolyloxy)acetamide, also known as DIBO, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
作用機序
N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(p-tolyloxy)acetamide exerts its effects by inhibiting the activity of the enzyme N-myristoyltransferase (NMT), which is involved in the post-translational modification of proteins. By inhibiting NMT activity, N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(p-tolyloxy)acetamide can affect the function of various proteins that are important for cell growth, survival, and signaling.
Biochemical and Physiological Effects:
N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(p-tolyloxy)acetamide has been shown to have a range of biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, neuroprotection, improvement of cognitive function, vasodilation, and reduction of blood pressure. These effects are thought to be mediated by the inhibition of NMT activity and subsequent modulation of protein function.
実験室実験の利点と制限
One advantage of using N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(p-tolyloxy)acetamide in lab experiments is its specificity for NMT inhibition, which allows for the selective modulation of protein function. However, a limitation of using N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(p-tolyloxy)acetamide is its low solubility in water, which can make it difficult to administer in vitro and in vivo.
将来の方向性
There are several potential future directions for research on N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(p-tolyloxy)acetamide. One area of interest is the development of more potent and selective NMT inhibitors based on the structure of N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(p-tolyloxy)acetamide. Another area of interest is the investigation of the effects of N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(p-tolyloxy)acetamide on other diseases and conditions, such as inflammation and metabolic disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(p-tolyloxy)acetamide on protein function and cellular processes.
合成法
N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(p-tolyloxy)acetamide can be synthesized through a multi-step process that involves the reaction of 4-dimethylaminobenzaldehyde and indole-2-carboxylic acid followed by the reaction of the resulting intermediate with p-toluenesulfonyl chloride and N-(2-aminoethyl)-2-(hydroxymethyl)pyrrolidine.
科学的研究の応用
N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(p-tolyloxy)acetamide has been studied for its potential therapeutic applications in various fields such as cancer research, neuroscience, and cardiovascular disease. In cancer research, N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(p-tolyloxy)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(p-tolyloxy)acetamide has been found to have neuroprotective effects and improve cognitive function. In cardiovascular disease, N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(p-tolyloxy)acetamide has been shown to have vasodilatory effects and reduce blood pressure.
特性
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O2/c1-20-8-14-24(15-9-20)32-19-27(31)28-18-26(22-10-12-23(13-11-22)29(2)3)30-17-16-21-6-4-5-7-25(21)30/h4-15,26H,16-19H2,1-3H3,(H,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPJIKFYRCEEFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

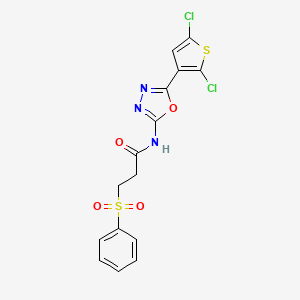
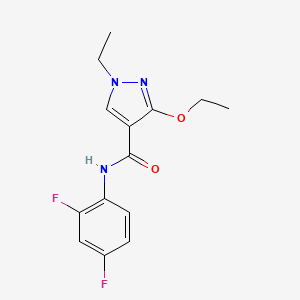
![4,7,8-Trimethyl-2-[(4-methylphenyl)methyl]-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2403730.png)
![1-[1-(Furan-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2403732.png)
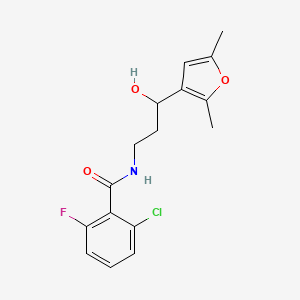
![(1R,4S,6R)-tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/no-structure.png)
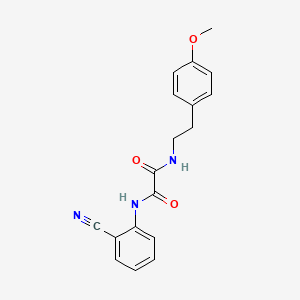
![N-[3-[2-(3-methoxyphenyl)-1-[2-(4-methoxyphenyl)ethyl]-4-oxoazetidin-3-yl]oxyphenyl]cyclopropanecarboxamide](/img/structure/B2403737.png)
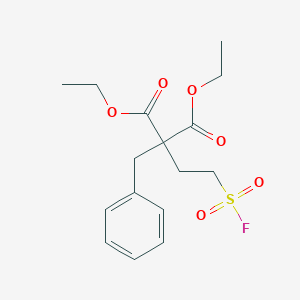
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one](/img/structure/B2403740.png)
![5-[1-(4-Methylphthalazin-1-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2403743.png)
![4-({4-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]piperidino}sulfonyl)phenyl methyl ether](/img/structure/B2403744.png)

